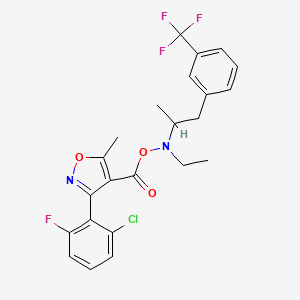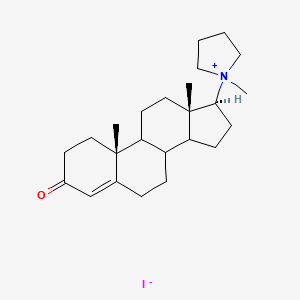
1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide is a synthetic compound derived from the steroidal structure of androstane This compound is characterized by the presence of a pyrrolidinium ring attached to the androstane skeleton, which imparts unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide typically involves the following steps:
Starting Material: The synthesis begins with 3-Oxoandrost-4-en-17beta-yl acetate, a commercially available steroidal compound.
Formation of Pyrrolidinium Ring: The key step involves the reaction of 3-Oxoandrost-4-en-17beta-yl acetate with methyl iodide and pyrrolidine under basic conditions. This reaction forms the pyrrolidinium ring attached to the androstane skeleton.
Purification: The crude product is purified using chromatographic techniques to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Purification and Quality Control: Advanced purification techniques such as high-performance liquid chromatography (HPLC) and rigorous quality control measures to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to hydroxyl groups, forming alcohol derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiolates are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of azides, thiols, and other substituted derivatives.
科学研究应用
1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating steroid hormone pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control.
作用机制
The mechanism of action of 1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide involves:
Molecular Targets: The compound interacts with steroid hormone receptors, modulating their activity and influencing gene expression.
Pathways Involved: It affects various signaling pathways, including the androgen receptor pathway, leading to changes in cellular functions and responses.
相似化合物的比较
Similar Compounds
3-Oxoandrost-4-en-17beta-yl acetate: A precursor in the synthesis of 1-(3-Oxoandrost-4-en-17beta-yl)-1-methylpyrrolidinium iodide.
Testosterone Acetate: A similar steroidal compound with different biological activities.
Methyltestosterone: Another steroidal compound with distinct pharmacological properties.
Uniqueness
This compound is unique due to the presence of the pyrrolidinium ring, which imparts distinct chemical and biological properties compared to other steroidal compounds
属性
CAS 编号 |
10063-31-7 |
|---|---|
分子式 |
C24H38INO |
分子量 |
483.5 g/mol |
IUPAC 名称 |
(10R,13S,17S)-10,13-dimethyl-17-(1-methylpyrrolidin-1-ium-1-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one;iodide |
InChI |
InChI=1S/C24H38NO.HI/c1-23-12-10-18(26)16-17(23)6-7-19-20-8-9-22(25(3)14-4-5-15-25)24(20,2)13-11-21(19)23;/h16,19-22H,4-15H2,1-3H3;1H/q+1;/p-1/t19?,20?,21?,22-,23-,24-;/m0./s1 |
InChI 键 |
UUKKJMKCVSLLQJ-LXSIEFMMSA-M |
手性 SMILES |
C[C@]12CCC3C(C1CC[C@@H]2[N+]4(CCCC4)C)CCC5=CC(=O)CC[C@]35C.[I-] |
规范 SMILES |
CC12CCC3C(C1CCC2[N+]4(CCCC4)C)CCC5=CC(=O)CCC35C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


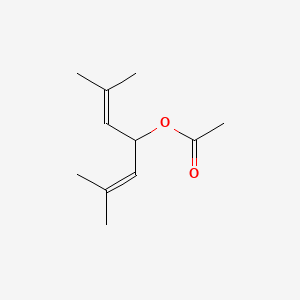
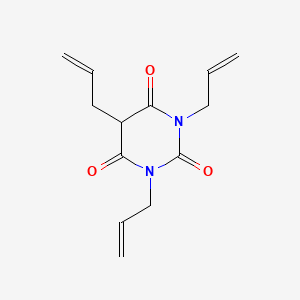


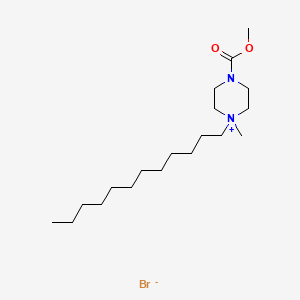
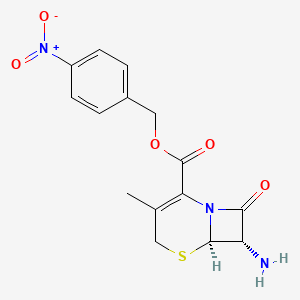

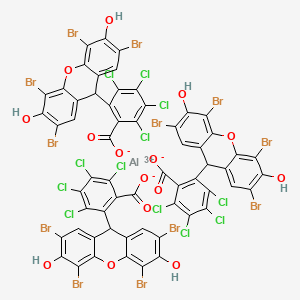
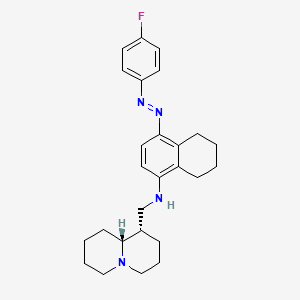
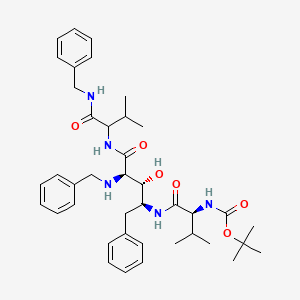
![7-(2-aminophenyl)-7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B15184056.png)
![2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B15184063.png)

